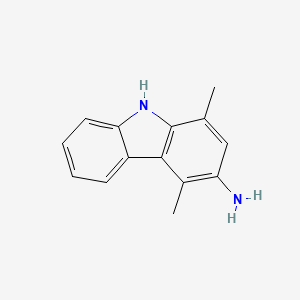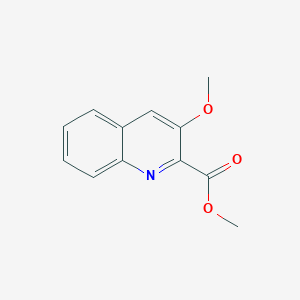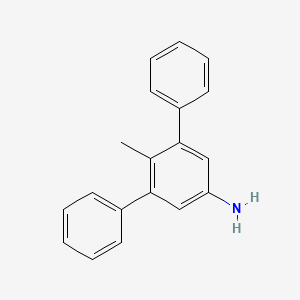
1,4-Dimethyl-3-aminocarbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethyl-3-aminocarbazole is an organic compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in material science. The structure of this compound consists of a carbazole core with two methyl groups at positions 1 and 4, and an amino group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethyl-3-aminocarbazole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between N-sulfonyl-1,2,3-triazoles and 2-alkenylindoles in the presence of a rhodium catalyst can yield 3-aminocarbazole derivatives . This method is efficient and tolerates various functional groups, allowing the synthesis of diverse 3-aminocarbazoles in good to excellent yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-3-aminocarbazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the amino group or other functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the carbazole ring.
Scientific Research Applications
1,4-Dimethyl-3-aminocarbazole has numerous applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activities, making it a potential candidate for drug development and medicinal chemistry.
Medicine: Research has explored its potential as an anticancer, antiviral, and antimicrobial agent.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-3-aminocarbazole involves its interaction with specific molecular targets and pathways. The amino group at position 3 can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Carbazole: The parent compound with no substituents.
1,4-Dimethylcarbazole: Similar structure but lacks the amino group.
3-Aminocarbazole: Lacks the methyl groups at positions 1 and 4.
Uniqueness
1,4-Dimethyl-3-aminocarbazole is unique due to the presence of both methyl groups and the amino group, which confer distinct chemical and biological properties
Properties
CAS No. |
111249-52-6 |
|---|---|
Molecular Formula |
C14H14N2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1,4-dimethyl-9H-carbazol-3-amine |
InChI |
InChI=1S/C14H14N2/c1-8-7-11(15)9(2)13-10-5-3-4-6-12(10)16-14(8)13/h3-7,16H,15H2,1-2H3 |
InChI Key |
KZQZOUXUEGIOQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1NC3=CC=CC=C32)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-[bis(2-hydroxyethyl)amino]propyl]prop-2-enamide](/img/structure/B14326969.png)
![Acetic acid, [(2,4-dinitrophenyl)hydrazono]-, ethyl ester, (E)-](/img/structure/B14326976.png)






![[(5-Methoxy-1H-imidazo[4,5-c]isoquinolin-2-yl)sulfanyl]acetic acid](/img/structure/B14327029.png)
![(2R)-2-[(2R,3R)-3-phenyloxiran-2-yl]-2,3-dihydropyran-6-one](/img/structure/B14327032.png)
![3-[1-(2-Hydroxyethyl)-2-(propan-2-ylidene)hydrazinyl]propanenitrile](/img/structure/B14327037.png)
![(E)-1-(4-Butylphenyl)-2-[4-(hexyloxy)phenyl]diazene](/img/structure/B14327046.png)


